N-benzyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide
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Overview
Description
N-benzyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide, commonly known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in the field of neuroscience and medicinal chemistry. BZP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of novel drugs.
Mechanism of Action
BZP exerts its effects by binding to and activating the serotonin and dopamine receptors in the brain. This leads to an increase in the levels of these neurotransmitters, which in turn modulate various physiological and behavioral processes. BZP also inhibits the reuptake of serotonin and dopamine, leading to a prolonged duration of action.
Biochemical and Physiological Effects:
BZP has been found to exhibit a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also induces feelings of euphoria, alertness, and increased sociability. These effects are thought to be mediated by the activation of the serotonin and dopamine receptors in the brain.
Advantages and Limitations for Lab Experiments
BZP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and its effects are well-characterized and reproducible. However, BZP also has several limitations. Its effects are highly dose-dependent, and it can be toxic at high doses. It also has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several potential future directions for research on BZP. One area of interest is the development of drugs that target the serotonin and dopamine receptors, which could have therapeutic applications in the treatment of mood disorders and cognitive disorders. Another area of interest is the study of the long-term effects of BZP on the brain and behavior, which could have implications for drug abuse and addiction. Finally, there is a need for further research into the pharmacokinetics and pharmacodynamics of BZP, which could help to optimize its use in laboratory experiments and drug development.
Synthesis Methods
BZP can be synthesized by reacting benzyl chloride with 1,4-bis(3-aminopropyl)piperazine in the presence of cyclopropylcarbonyl chloride. The resulting compound is then purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
BZP has been extensively studied for its potential applications in the field of neuroscience. It has been found to act as a potent agonist of the serotonin and dopamine receptors, which are key neurotransmitters involved in the regulation of mood, appetite, and sleep. BZP has also been shown to enhance cognitive function and memory consolidation, making it a promising candidate for the development of drugs to treat cognitive disorders such as Alzheimer's disease and dementia.
properties
IUPAC Name |
N-benzyl-1-[1-(cyclopropanecarbonyl)piperidin-4-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c26-21(23-15-17-5-2-1-3-6-17)19-7-4-12-25(16-19)20-10-13-24(14-11-20)22(27)18-8-9-18/h1-3,5-6,18-20H,4,7-16H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLRCIRQQDTZJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3CC3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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